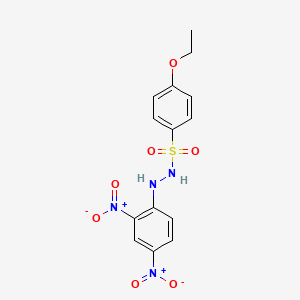

N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide” is a complex organic compound. It likely contains a 2,4-dinitrophenyl group, which is a functional group often found in explosives and pesticides . The “4-ethoxybenzenesulfonohydrazide” part suggests the presence of an ethoxybenzene group attached to a sulfonohydrazide group, which could potentially have interesting chemical properties.

Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide” would depend on its exact molecular structure. Compounds with a 2,4-dinitrophenyl group are often yellow and crystalline .

科学的研究の応用

Gemini Surfactants and Surface Activity

Gemini surfactants are unique compounds composed of two hydrophilic head groups and two hydrophobic tails linked by a spacer. N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide can serve as a precursor for gemini surfactants. These surfactants exhibit critical micelle concentrations (CMCs), surface tension reduction, and antimicrobial activity far superior to monomeric surfactants. Their applications span diverse areas, including detergents, cosmetics, personal care products, paints and coatings additives, biocides, and enhanced oil recovery .

Förster Resonance Energy Transfer (FRET) Peptides

Researchers have optimized the use of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide in synthesizing FRET peptides. FRET is a powerful technique for studying molecular interactions and conformational changes. By incorporating this compound into FRET systems, scientists can probe protein-protein interactions, monitor enzymatic activity, and explore cellular processes.

Corrosion Inhibitors

The compound’s electron-withdrawing nitro groups contribute to its potential as a corrosion inhibitor. Researchers investigate its effectiveness in protecting metals from corrosion in aggressive environments. By modifying the structure or functional groups, tailored corrosion inhibitors can be designed for specific applications .

Smart Materials and Nanotechnology

N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide’s unique properties make it suitable for smart materials. These materials respond to external stimuli (such as pH, temperature, or light) by changing their properties. Incorporating this compound into nanomaterials could lead to innovative applications in drug delivery, sensors, and responsive coatings .

Organic Synthesis

The compound’s sulfonohydrazide moiety can participate in various organic reactions. Researchers explore its utility in constructing complex molecules, such as heterocycles or bioactive compounds. Its reactivity and stability make it a valuable building block in synthetic chemistry .

Pharmaceutical Research

Although specific applications are still emerging, N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide’s structural features suggest potential pharmaceutical relevance. Researchers may investigate its interactions with biological targets, potential drug-like properties, or use as a scaffold for drug design .

作用機序

Target of Action

It is chemically related to 2,4-dinitrophenol , which is known to target Pentaerythritol tetranitrate reductase in Enterobacter cloacae .

Mode of Action

Its relative, 2,4-dinitrophenol, is known to uncouple oxidative phosphorylation . This process involves the disruption of the proton gradient across the mitochondrial membrane, leading to a rapid consumption of energy without the generation of ATP .

Biochemical Pathways

2,4-dinitrophenol, a related compound, is known to affect the oxidative phosphorylation pathway . This can lead to increased heat production and metabolic rate, potentially affecting various downstream effects related to energy metabolism.

Pharmacokinetics

2,4-dinitrophenol, a related compound, is known to exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

2,4-dinitrophenol, a related compound, is known to cause dose-dependent mitochondrial uncoupling, leading to the rapid loss of atp as heat . This can lead to uncontrolled hyperthermia and potentially death in case of overdose .

特性

IUPAC Name |

N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O7S/c1-2-25-11-4-6-12(7-5-11)26(23,24)16-15-13-8-3-10(17(19)20)9-14(13)18(21)22/h3-9,15-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTOAXSCPDNPNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-4-methyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2626446.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2626447.png)

![2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2626448.png)

![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2626456.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2626461.png)

![Methyl 4-[(methylamino)methyl]benzoate](/img/structure/B2626462.png)